Isosulfan Blue

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1981 and has 1 investigational indication.

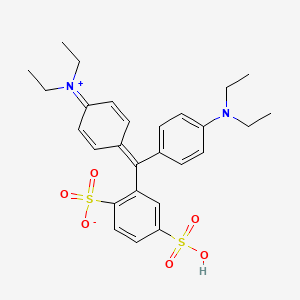

2,5-disulfobenzylidene-isomer of sulfan blue; RN given refers to Na salt; structure in first source

Propriétés

IUPAC Name |

sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-19-24(36(30,31)32)17-18-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUFDZBOHMOBOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057805 | |

| Record name | Isosulfan blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Dark bluish-green powder. Solubility in water, 30 mg/mL at 25 °C; solubility in ethylene glycol monomethyl ether 30 mg/mL; in ethanol 7 mg/mL. UV max 635 nm in water /Acid Blue 1/ | |

| Record name | Isosulfan blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue-green liquid | |

CAS No. |

68238-36-8 | |

| Record name | Isosulfan blue [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068238368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosulfan blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSULFAN BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N9K8S2A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isosulfan blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Mechanism of Isosulfan Blue in Lymphatic Mapping: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosulfan blue is a triphenylmethane dye widely utilized in medical procedures for the visualization of the lymphatic system, most notably in sentinel lymph node biopsy (SLNB) for staging cancer.[1][2] Its efficacy hinges on a specific mechanism of action that facilitates its selective uptake and transport within lymphatic vessels, allowing for the clear demarcation of lymphatic channels and nodes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the lymphatics, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the key processes involved.

Core Mechanism of Action: Albumin Binding and Lymphatic Uptake

Upon subcutaneous or intradermal injection, this compound rapidly binds to endogenous interstitial serum albumin.[2][3] This non-covalent interaction is the cornerstone of its mechanism of action. The resulting this compound-albumin complex possesses a molecular size that is optimal for uptake by the initial lymphatic capillaries. While smaller molecules can readily enter the bloodstream through blood capillaries, the larger dye-protein complex is preferentially taken up by the lymphatic system.[2]

The lymphatic capillaries have discontinuous basement membranes and overlapping endothelial cells that form primary valves, which open to allow the entry of large molecules and fluids from the interstitium. Once inside the lymphatic vessels, the this compound-albumin complex is transported along with the lymph fluid to regional lymph nodes. This selective uptake and transport mechanism leads to a high concentration of the dye within the lymphatic system, rendering the vessels and nodes visibly blue.[3]

While the precise binding affinity of this compound to albumin has not been quantitatively defined in the literature with a specific dissociation constant (Kd), it is characterized as a "weak" or "high affinity" interaction in various sources, suggesting a reversible binding that is sufficient for lymphatic transport.[2][3] Approximately 50% of the injected this compound is thought to be weakly bound to serum proteins.[2]

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound is characterized by its rapid absorption into the lymphatic system and subsequent systemic distribution and excretion.

| Parameter | Value/Description | References |

| Route of Administration | Subcutaneous or Intradermal Injection | [3] |

| Primary Mechanism | Binding to interstitial serum albumin | [2][3] |

| Lymphatic Absorption | Rapid uptake of the dye-albumin complex by lymphatic capillaries | [2] |

| Systemic Absorption | Some systemic absorption also occurs, leading to potential side effects. | [1] |

| Excretion | Primarily excreted in the feces, with a smaller portion (around 10%) excreted unchanged in the urine within 24 hours. |

Cellular and Molecular Interactions in the Lymphatics

The journey of the this compound-albumin complex through the lymphatic system involves interactions with various cellular components, primarily lymphatic endothelial cells and macrophages within the lymph nodes.

Interaction with Lymphatic Endothelial Cells

The initial step of lymphatic uptake involves the passage of the dye-albumin complex across the lymphatic endothelial cell barrier. The large size of the complex prevents its easy diffusion, and its entry is facilitated by the unique structure of lymphatic capillaries. The precise molecular interactions between the this compound-albumin complex and the surface of lymphatic endothelial cells are not fully elucidated but are thought to be a passive process driven by interstitial fluid pressure gradients.

Retention in Lymph Nodes and Macrophage Uptake

Upon reaching the lymph nodes, the this compound-albumin complex accumulates in the subcapsular and medullary sinuses. The mechanism of retention within the lymph node is believed to involve a combination of physical trapping within the intricate sinus network and active uptake by macrophages. Macrophages, abundant in the lymph node sinuses, are known to phagocytose foreign particles and macromolecules from the lymph. It is hypothesized that these cells play a role in the uptake and retention of the this compound-albumin complex, contributing to the prolonged staining of the sentinel lymph nodes.

Visualizing the Mechanism and Experimental Workflows

To better understand the processes described, the following diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental workflows.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Protocol 1: In Vivo Lymphatic Imaging in a Mouse Model

Objective: To visualize and quantify the lymphatic uptake and transport of this compound in a living animal model.

Materials:

-

This compound (1% solution)

-

Anesthetic (e.g., isoflurane)

-

In vivo imaging system (e.g., fluorescence imaging system)

-

Syringes and needles (30-gauge)

-

Animal model (e.g., C57BL/6 mouse)

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Inject a small volume (e.g., 10-20 µL) of 1% this compound subcutaneously into the paw or other area of interest.

-

Immediately place the anesthetized mouse in the in vivo imaging system.

-

Acquire images at regular intervals (e.g., every 1-5 minutes) for a period of up to 60 minutes to visualize the dye moving through the lymphatic vessels and accumulating in the draining lymph nodes.

-

For quantitative analysis, use the imaging software to measure the fluorescence intensity in the lymphatic vessels and lymph nodes over time.

-

At the end of the imaging session, euthanize the mouse and dissect the draining lymph nodes and surrounding tissues for further analysis.

Protocol 2: Determination of this compound-Albumin Binding

Objective: To qualitatively and semi-quantitatively assess the binding of this compound to albumin.

Materials:

-

This compound

-

Bovine serum albumin (BSA) or human serum albumin (HSA)

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Dialysis tubing (with appropriate molecular weight cut-off) or equilibrium dialysis apparatus

Procedure (Equilibrium Dialysis):

-

Prepare a solution of albumin (e.g., 1 mg/mL in PBS).

-

Prepare a series of this compound solutions of known concentrations in PBS.

-

Place the albumin solution inside the dialysis tubing/chamber.

-

Place the dialysis bag/chamber into a beaker containing one of the this compound solutions.

-

Allow the system to equilibrate with gentle stirring for a sufficient period (e.g., 12-24 hours) at a controlled temperature.

-

After equilibration, measure the concentration of this compound in the solution outside the dialysis bag (unbound fraction) using a spectrophotometer at the dye's maximum absorbance wavelength.

-

Calculate the concentration of bound dye by subtracting the unbound concentration from the initial total concentration.

-

Repeat for each initial dye concentration to generate a binding curve.

Protocol 3: Histological Analysis of this compound Distribution in Lymph Nodes

Objective: To visualize the localization of this compound within the microarchitecture of a lymph node.

Materials:

-

Lymph node tissue collected from an animal injected with this compound (from Protocol 1)

-

Fixative (e.g., 10% neutral buffered formalin)

-

Paraffin embedding reagents

-

Microtome

-

Microscope slides

-

Staining reagents (e.g., Hematoxylin and Eosin - H&E)

-

Microscope

Procedure:

-

Fix the dissected lymph nodes in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a series of graded ethanol solutions.

-

Clear the tissue with xylene and embed in paraffin wax.

-

Section the paraffin-embedded tissue at a thickness of 5-10 µm using a microtome.

-

Mount the sections on microscope slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with H&E to visualize the overall morphology of the lymph node. The this compound will be visible as a blue stain.

-

Examine the slides under a microscope to determine the localization of the blue dye within the different compartments of the lymph node (e.g., subcapsular sinus, cortex, medulla).

Conclusion

The mechanism of action of this compound in the lymphatic system is a well-orchestrated process initiated by its binding to interstitial albumin. This interaction creates a macromolecular complex that is preferentially taken up and transported by the lymphatic vasculature, leading to the effective staining of lymphatic vessels and nodes. This in-depth understanding of its pharmacokinetics and cellular interactions is crucial for its continued application in clinical settings and for the development of new and improved lymphatic imaging agents. The experimental protocols provided herein offer a framework for researchers to further investigate the nuances of this mechanism and to evaluate novel compounds with potential applications in lymphatic mapping and diagnostics.

References

An In-depth Technical Guide to the Synthesis and Purification of Isosulfan Blue

For Researchers, Scientists, and Drug Development Professionals

Isosulfan Blue, a triarylmethane dye, is a vital contrast agent for the delineation of lymphatic vessels, playing a crucial role in procedures such as sentinel lymph node mapping for cancer staging.[1] Its synthesis and purification are critical processes that dictate the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, complete with experimental protocols and comparative data.

Core Synthesis of this compound

The general synthesis of this compound is a multi-step process that begins with the sulfonation of 2-chlorobenzaldehyde and culminates in the oxidation of a leuco acid intermediate.[1][2] The key stages of the synthesis are outlined below.

Step 1: Sulfonation of 2-Chlorobenzaldehyde

The initial step involves the sulfonation of 2-chlorobenzaldehyde. This is typically achieved by reacting 2-chlorobenzaldehyde with a sulfonating agent, such as fuming sulfuric acid (oleum), to produce 2-chlorobenzaldehyde-5-sulfonic acid.[2][3]

Step 2: Formation of Benzaldehyde-2,5-disulfonic Acid

The resulting 2-chlorobenzaldehyde-5-sulfonic acid is then converted to benzaldehyde-2,5-disulfonic acid. This is often accomplished by reacting it with sodium sulfite and sodium bisulfite, sometimes under pressure and at elevated temperatures.[3][4]

Step 3: Condensation to Form Isoleuco Acid

The benzaldehyde-2,5-disulfonic acid is subsequently condensed with N,N-diethylaniline to form the pivotal intermediate, 2-(bis(4-(diethylamino)phenyl)methyl)benzene-1,4-disulfonic acid, also known as isoleuco acid.[2] This reaction is a classic example of the formation of a triarylmethane backbone.

Step 4: Oxidation to this compound

The final step in the synthesis of the dye is the oxidation of the isoleuco acid. Various oxidizing agents have been employed for this transformation, with milder agents being preferred to prevent the formation of over-oxidized byproducts.[2][5] The oxidation of the colorless leuco acid yields the intensely colored this compound.

Step 5: Conversion to Sodium Salt

Finally, the this compound acid is typically converted to its sodium salt to enhance its stability and solubility for pharmaceutical applications.[2][5]

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound.

Comparative Data on Synthesis Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Material | 2-Chlorobenzaldehyde | 2-Chlorobenzaldehyde | 4-Chloro-3-formylbenzenesulfonic acid |

| Sulfonating Agent | 20% Fuming Sulfuric Acid[3] | 20-25% Oleum[4] | Not Applicable |

| Sulfonation Temp. | 10-30°C[3] | 10-15°C[4] | Not Applicable |

| Disulfonation Conditions | Na2SO3/NaHSO3, 170-180°C, under pressure[3] | Sodium sulfite and sodium hydroxide, 85-110°C[4] | Sodium sulfite mixture, 180°C, 150 PSI |

| Oxidizing Agent | Silver Oxide[2] | Manganese Dioxide | Ammonium dichromate/Sulfuric acid[4] |

| Reported Purity | 99-99.9% (chromatographic)[3] | >99.5% (HPLC)[2] | Not explicitly stated |

| Overall Yield | ~26 g this compound acid per 100 g of 2-chlorobenzaldehyde[1] | ~162 g this compound acid per 100 g of 2-chlorobenzaldehyde[1] | Low yield reported[4] |

Detailed Experimental Protocols

Protocol 1: Synthesis via Silver Oxide Oxidation

This protocol is adapted from a patented process emphasizing mild oxidation conditions.[2]

Step 1: Preparation of 2-chlorobenzaldehyde-5-sulfonic acid

-

Charge a suitable reactor with 20% fuming sulfuric acid.

-

Cool the acid to 15-20°C.

-

Slowly add 2-chlorobenzaldehyde to the cooled acid while maintaining the temperature between 15°C and 70°C.

-

Stir the reaction mixture for 16 hours.

-

Isolate the product, 2-chlorobenzaldehyde-5-sulfonic acid, sodium salt.

Step 2: Preparation of Benzaldehyde-2,5-disulfonic acid, disodium salt

-

Combine the 2-chlorobenzaldehyde-5-sulfonic acid, sodium salt with sodium sulfite and sodium bisulfite in water.

-

Heat the mixture in a pressure vessel to 180°C for 5-7 hours.

-

Isolate the resulting benzaldehyde-2,5-disulfonic acid, disodium salt.

Step 3: Preparation of Isoleuco Acid

-

Combine the benzaldehyde-2,5-disulfonic acid, disodium salt with N,N-diethylaniline, urea, and glacial acetic acid.

-

Reflux the mixture to drive the condensation reaction to completion.

-

Isolate the isoleuco acid product.

Step 4: Oxidation to this compound Acid

-

Suspend the isoleuco acid in methanol in a round-bottomed flask.

-

Add silver oxide (approximately 2.5 equivalents) to the suspension at room temperature.

-

Stir the mixture for 12-14 hours. The reaction mixture will turn blue as the oxidation progresses.

-

Monitor the reaction by HPLC until the starting material is consumed.

Protocol 2: Purification of this compound

Step 1: Initial Filtration and Precipitation

-

Filter the blue-colored reaction mixture from the oxidation step through a pad of silica gel and Celite.

-

Further filter the eluate through an acidic zeolite bed and a 0.2-micron membrane filter.[5]

-

Precipitate the crude this compound acid from the filtrate by adding isopropyl ether at room temperature.[2][5]

Step 2: Recrystallization

-

Purify the crude this compound acid by recrystallization from a mixture of aqueous isopropyl alcohol and acetone.[2][5] This step is crucial for achieving high chromatographic purity.

Step 3: Conversion to Sodium Salt and Final Isolation

-

Dissolve the purified this compound acid in deionized water.

-

Adjust the pH to approximately 8.0 by the dropwise addition of a saturated sodium bicarbonate solution.[2][5]

-

Add acetone to the solution and stir at 20-25°C for 30 minutes to crystallize the sodium salt.[2][5]

-

Filter the crystallized product and dry it under vacuum at 40°C to obtain the final this compound sodium salt.[2][5]

Purification Strategies and Methodologies

The purification of this compound is paramount to ensure its suitability for pharmaceutical use. The primary goal is to remove unreacted starting materials, intermediates, byproducts of side reactions, and residual reagents.

Purification Techniques

-

Column Chromatography: This is a key technique for purifying the crude this compound.[3] Flash chromatography using a mobile phase of methylene chloride and methanol has also been reported for purification.[6]

-

Recrystallization: As detailed in the protocol above, recrystallization is a powerful method for achieving high purity, often exceeding 99.5% as determined by HPLC.[2][5]

-

Filtration: A multi-stage filtration process using silica gel, Celite, and acidic zeolite is employed to remove insoluble impurities and residual oxidizing agents.[5]

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining the purity of this compound and for quantifying any impurities.[2] A typical HPLC method for this compound analysis would involve a C18 column with a gradient elution program.[7]

Purification Workflow Diagram

References

- 1. WO2017218764A1 - Method for preparation of this compound - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. An Improved Process For The Preparation Of this compound [quickcompany.in]

- 4. US20190225626A1 - this compound, its crystalline form and process for preparation thereof - Google Patents [patents.google.com]

- 5. US20080293963A1 - Process for preparation this compound - Google Patents [patents.google.com]

- 6. U.S. Patent for Synthesis process for high purity this compound using flash chromatography in commercial plant scale Patent (Patent # 12,180,142 issued December 31, 2024) - Justia Patents Search [patents.justia.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Isosulfan Blue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Isosulfan Blue, a triarylmethane dye crucial for lymphatic vessel delineation in medical diagnostics. This document outlines the core spectroscopic properties, detailed experimental protocols for its quantitative analysis, and a workflow for its characterization.

Core Spectroscopic Properties

This compound exhibits distinct absorption and fluorescence characteristics that are fundamental to its analytical determination. The primary absorption maximum (λmax) of this compound in an aqueous solution is observed at 635 nm[1]. As a triphenylmethane dye, this compound's fluorescence is generally weak in solution due to non-radiative decay processes. However, its fluorescence properties can be influenced by its environment, such as binding to proteins like human serum albumin (HSA). For instance, Patent Blue V, an isomer of this compound, shows a significant increase in fluorescence quantum yield upon binding to HSA, with an emission maximum around 660 nm. This suggests that this compound likely exhibits similar behavior, a critical consideration in biological and pharmaceutical applications.

| Spectroscopic Parameter | Value | Solvent/Conditions |

| UV-Vis Absorption Maximum (λmax) | 635 nm[1] | Water |

| Molar Absorptivity (ε) | Not explicitly found in searches | Water |

| Fluorescence Emission Maximum (λem) | ~660 nm (inferred from Patent Blue V data) | Bound to Human Serum Albumin |

| Fluorescence Quantum Yield (ΦF) | Low in aqueous solution, increases upon protein binding (inferred from Patent Blue V data) | Aqueous Solution / Bound to Protein |

Experimental Protocols

Accurate and reproducible spectroscopic analysis of this compound relies on standardized experimental protocols. The following sections detail the methodologies for UV-Vis spectrophotometry and fluorescence spectroscopy.

UV-Vis Spectrophotometry Protocol

This protocol outlines the steps for the quantitative analysis of this compound using UV-Vis spectrophotometry.

1. Materials and Equipment:

-

This compound reference standard

-

High-purity water (e.g., Milli-Q or equivalent)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer (calibrated)

-

Quartz cuvettes (1 cm path length)

2. Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in high-purity water with a known concentration (e.g., 100 µg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a linear absorbance range (typically 0.1 to 1.0 AU).

3. Instrumental Parameters:

-

Wavelength scan: Record the absorption spectrum from 400 nm to 800 nm to determine the λmax.

-

Measurement wavelength: Set the spectrophotometer to the determined λmax (635 nm) for quantitative measurements.

-

Blank: Use high-purity water as the blank.

4. Measurement Procedure:

-

Zero the spectrophotometer with the blank cuvette.

-

Measure the absorbance of each calibration standard and the unknown sample solution at 635 nm.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of the unknown sample from the calibration curve.

Fluorescence Spectroscopy Protocol

This protocol describes the methodology for characterizing the fluorescence properties of this compound.

1. Materials and Equipment:

-

This compound solution

-

Human Serum Albumin (HSA) (optional, for binding studies)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorescence spectrophotometer with temperature control

-

Quartz fluorescence cuvettes

2. Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent (e.g., PBS). The concentration should be low enough to avoid inner filter effects.

-

For protein binding studies, prepare solutions of this compound with and without HSA.

3. Instrumental Parameters:

-

Excitation Wavelength: Based on the absorption spectrum, set the excitation wavelength. A common starting point is near the λmax (e.g., 630 nm).

-

Emission Scan Range: Set the emission scan range to capture the expected fluorescence, for instance, from 640 nm to 800 nm.

-

Excitation and Emission Slit Widths: Optimize slit widths to balance signal intensity and spectral resolution.

4. Measurement Procedure:

-

Record the fluorescence emission spectrum of the blank (solvent or buffer).

-

Record the fluorescence emission spectrum of the this compound solution.

-

If performing quantum yield measurements, a known fluorescence standard with similar excitation and emission properties would be required for a comparative method.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an this compound sample.

Caption: A flowchart outlining the key steps in the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Protein Binding Affinity and Kinetics of Isosulfan Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein binding characteristics of Isosulfan Blue, a synthetic triphenylmethane dye crucial for lymphatic mapping. Understanding its interaction with serum proteins, primarily albumin, is fundamental to its mechanism of action and clinical efficacy. This document details the principles of its protein binding, presents representative quantitative data, and offers in-depth experimental protocols for characterization.

Introduction to this compound and Protein Binding

This compound Protein Binding: Affinity and Kinetics

The interaction between this compound and serum albumin is a reversible, non-covalent association. The strength of this interaction is defined by the binding affinity , quantified by the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The kinetics of the interaction are described by the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff).

Due to the limited availability of specific binding data for this compound, the following table presents representative data for other triphenylmethane dyes interacting with serum albumin. This data provides an approximate range for the expected binding affinity of this compound.

| Dye Compound | Protein | Method | Association Constant (Kₐ) (M⁻¹) | Dissociation Constant (Kd) (M) | Reference |

| Bromophenol Blue | Bovine Serum Albumin | Spectrophotometry | 2.7 x 10¹ - 2.3 x 10⁴ | Not Reported | [2] |

| Coomassie Brilliant Blue R250 | Bovine Serum Albumin | Spectrophotometry | 2.7 x 10¹ - 2.3 x 10⁴ | Not Reported | [2] |

| Thymol Blue | Bovine Serum Albumin | Spectrophotometry | 2.7 x 10¹ - 2.3 x 10⁴ | Not Reported | [2] |

Note: This table provides representative data for triphenylmethane dyes and should be considered as an estimation for this compound's binding affinity to albumin. Experimental determination is recommended for precise values.

Experimental Protocols for Characterizing Protein Binding

Several biophysical techniques can be employed to determine the binding affinity and kinetics of small molecules like this compound to proteins. The following sections provide detailed protocols for key methodologies.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[3][4][5] One molecule (the ligand, typically the protein) is immobilized on the sensor surface, and the other (the analyte, the small molecule) is flowed over the surface. The binding and dissociation are observed as changes in the SPR signal, allowing for the determination of kₐ, kₔ, and Kd.

Experimental Protocol:

-

Immobilization of Human Serum Albumin (HSA) on a Sensor Chip:

-

Chip Activation: Activate a carboxymethylated dextran sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

-

Ligand Injection: Inject a solution of HSA (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface. The protein will covalently bind to the chip surface via amine coupling.

-

Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface.

-

-

Kinetic Analysis of this compound Binding:

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Association: Inject the this compound solutions over the immobilized HSA surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120-180 seconds) to monitor the association phase.

-

Dissociation: Switch back to the running buffer flow to monitor the dissociation of the this compound-HSA complex.

-

Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove any remaining bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (kₐ) and dissociation (kₔ) rate constants are obtained by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kₔ/kₐ.

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a biomolecular interaction.[6] A solution of the ligand (this compound) is titrated into a solution of the protein (HSA) in the sample cell of a microcalorimeter. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Protocol:

-

Sample Preparation:

-

Prepare solutions of HSA and this compound in the same dialysis buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) at pH 7.4.

-

The concentration of HSA in the sample cell should be approximately 10-50 times the expected Kd. The concentration of this compound in the syringe should be 10-20 times the concentration of HSA.

-

Degas both solutions thoroughly before use to prevent air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the HSA solution into the sample cell and the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform a series of small, sequential injections (e.g., 1-10 µL) of the this compound solution into the HSA solution.

-

Allow the system to reach equilibrium after each injection, and measure the heat change.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of this compound to HSA.

-

The resulting titration curve is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.

-

Equilibrium Dialysis

Principle: Equilibrium dialysis is a classic technique to measure the binding of a small, dialyzable ligand to a larger, non-dialyzable macromolecule.[7] A semi-permeable membrane separates a chamber containing the protein and ligand from a chamber containing only buffer. At equilibrium, the concentration of the free ligand is the same on both sides of the membrane, allowing for the calculation of the bound and free ligand concentrations and, subsequently, the Kd.

Experimental Protocol:

-

Apparatus Setup:

-

Prepare a dialysis unit with two chambers separated by a semi-permeable membrane with a molecular weight cut-off that retains the protein (e.g., 10 kDa).

-

Hydrate the dialysis membrane according to the manufacturer's instructions.

-

-

Equilibrium Dialysis:

-

In one chamber (the "protein chamber"), add a solution of HSA at a known concentration.

-

In the other chamber (the "buffer chamber"), add the same volume of buffer.

-

Add a known concentration of this compound to the protein chamber.

-

Seal the unit and incubate with gentle agitation at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 4-24 hours).

-

-

Sample Analysis:

-

After incubation, take samples from both the protein and buffer chambers.

-

Determine the concentration of this compound in each sample using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.

-

-

Data Analysis:

-

The concentration of this compound in the buffer chamber represents the free ligand concentration ([L]free).

-

The total ligand concentration in the protein chamber is [L]total.

-

The bound ligand concentration is calculated as: [L]bound = [L]total - [L]free.

-

The Kd can be determined by performing the experiment at multiple ligand concentrations and fitting the data to a binding isotherm (e.g., Scatchard plot).

-

Conclusion

The binding of this compound to serum albumin is a cornerstone of its clinical utility in lymphatic mapping. While specific quantitative binding data for this compound remains to be fully characterized in publicly accessible literature, this guide provides a framework for its investigation using established biophysical techniques. The detailed protocols for Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Equilibrium Dialysis offer robust methods for determining the binding affinity and kinetics of this important diagnostic dye. The provided workflows and representative data from similar compounds serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the molecular interactions of this compound.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. BindingDB -- a web-accessible database of experimentally determined proteinx96ligand binding affinities | HSLS [hsls.pitt.edu]

- 3. BindingDB in 2024: a FAIR knowledgebase of protein-small molecule binding data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]

- 7. harvardapparatus.com [harvardapparatus.com]

In Vitro Stability of Isosulfan Blue Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of isosulfan blue solution, a vital dye used for lymphatic vessel delineation. Understanding the stability profile of this compound is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document summarizes key stability data, details experimental protocols for stability-indicating assays, and visualizes potential degradation pathways and analytical workflows.

Physicochemical Properties and Formulation

This compound is a triarylmethane dye. The commercially available formulation, this compound Injection 1%, is a sterile, aqueous solution intended for subcutaneous administration. The formulation is buffered to a pH of 6.8 to 7.4 using a phosphate buffer system[1][2]. Each milliliter of the 1% solution contains 10 mg of this compound[1][2]. The manufacturing process is carefully controlled to enhance the stability of the final product, for instance by employing mild oxidizing agents and avoiding high temperatures which can compromise the compound's stability[3][4][5].

Table 1: Formulation Details of this compound Injection 1%

| Component | Concentration | Purpose |

| This compound | 10 mg/mL | Active Pharmaceutical Ingredient |

| Sodium Monohydrogen Phosphate | 6.6 mg/mL | Buffering Agent |

| Potassium Dihydrogen Phosphate | 2.7 mg/mL | Buffering Agent |

| Water for Injection | q.s. to 1 mL | Vehicle |

| Final pH | 6.8 - 7.4 |

Storage and In-Use Stability

The recommended storage condition for this compound Injection 1% is at a controlled room temperature of 20°C to 25°C (68°F to 77°F). It is crucial to avoid excessive heat to maintain the product's integrity[2].

A significant incompatibility has been identified with local anesthetics. The admixture of this compound injection with local anesthetics such as lidocaine in the same syringe results in an immediate precipitation of a drug complex, accounting for a 4% to 9% loss of the drug[2][6]. Therefore, separate syringes must be used for administration.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods. While specific quantitative data from forced degradation studies on this compound is not extensively published in publicly available literature, this section outlines a typical experimental protocol based on regulatory guidelines and available analytical methods. The goal of such a study is to achieve a target degradation of 5-20%.

Table 2: Summary of Typical Forced Degradation Conditions for this compound Solution

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | Room Temperature / 50-70°C | Up to 7 days |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature / 50-70°C | Up to 7 days |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 7 days |

| Thermal Degradation | Dry Heat | 70°C | Up to 7 days |

| Photolytic Degradation | UV and Visible Light (ICH Q1B) | Room Temperature | Minimum 1.2 million lux hours and 200 watt hours/square meter |

Experimental Protocols

Stability-Indicating UPLC Method

A validated Ultra-Performance Liquid Chromatography (UPLC) method is crucial for separating and quantifying this compound from its impurities and degradation products.

Table 3: UPLC Method Parameters for this compound Stability Testing

| Parameter | Specification |

| Column | C18 (100 x 2.00 mm), 1.9 µm |

| Mobile Phase A | 0.1% Perchloric acid in water |

| Mobile Phase B | 0.1% Perchloric acid in a 30:70 (v/v) mixture of water and acetonitrile |

| Gradient Program | Optimized for separation of impurities and degradants |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Detector Wavelength | 220 nm |

| Injection Volume | 2 µL |

Source: Adapted from a validated method for this compound and its related impurities.

This method has demonstrated stability of the this compound sample solution and mobile phase for at least 72 hours[7].

Protocol for a Forced Degradation Study

The following protocol outlines the steps for conducting a forced degradation study on a 1% this compound solution.

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in water or a suitable buffer.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Store the solution at room temperature and/or elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before UPLC analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Store at room temperature and protect from light.

-

Withdraw aliquots at specified time points for UPLC analysis.

-

-

Thermal Degradation:

-

Place the this compound solution in a calibrated oven at a specified temperature (e.g., 70°C).

-

Withdraw aliquots at specified time points for UPLC analysis.

-

-

Photolytic Degradation:

-

Expose the this compound solution to a combination of UV and visible light as per ICH Q1B guidelines.

-

A control sample should be protected from light to differentiate between thermal and photolytic degradation.

-

Analyze samples at appropriate time points.

-

-

Analysis: Analyze all samples using the validated stability-indicating UPLC method. Calculate the percentage of degradation and identify any degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound solution.

Caption: Workflow for Forced Degradation of this compound.

Potential Degradation Pathway

Based on the known chemistry of triarylmethane dyes and related compounds, a potential degradation pathway for this compound under stress conditions can be postulated. One identified process-related impurity, which can also be a degradation product under acidic conditions, is N-4-[bis[4-(diethyl amino)phenyl] hydroxymethyl]-benzene-2,5-disulphonic acid. This suggests that hydrolysis of the central carbon-carbon double bond is a possible degradation route. Other potential degradation pathways could involve N-de-ethylation or cleavage of the aromatic rings under harsh oxidative or photolytic conditions.

Caption: Postulated Degradation Pathways for this compound.

Conclusion

The in vitro stability of this compound solution is a critical attribute for its quality and performance. The provided information on its formulation, storage, and a detailed protocol for stability-indicating analysis serves as a valuable resource for researchers and drug development professionals. The stability of this compound is influenced by pH, temperature, light, and the presence of oxidizing agents. Further studies to quantify the degradation under various stress conditions and to fully elucidate the structures of the degradation products are warranted to gain a more complete understanding of its stability profile.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. drugs.com [drugs.com]

- 3. patents.justia.com [patents.justia.com]

- 4. US9353050B2 - Process for preparation of this compound - Google Patents [patents.google.com]

- 5. US7662992B2 - Process for preparation of this compound - Google Patents [patents.google.com]

- 6. This compound | C27H31N2NaO6S2 | CID 50108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Isosulfan Blue: A Comprehensive Technical Guide to Pharmacokinetics and Biodistribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosulfan blue is a triarylmethane dye utilized as a visual lymphatic imaging agent.[1] Its primary application is in lymphography and, most notably, in sentinel lymph node biopsy (SLNB) for staging cancers such as breast cancer and melanoma.[1][2] Upon subcutaneous or intradermal administration, this compound selectively enters the lymphatic vessels, staining them and the draining lymph nodes a distinct blue color. This allows for the visual identification and subsequent excision of the sentinel lymph nodes, which are the first nodes to receive lymphatic drainage from a primary tumor and, therefore, the most likely to harbor metastatic cells.[2][3] This guide provides an in-depth overview of the available pharmacokinetic and biodistribution data for this compound, details on experimental protocols for its use and analysis, and visualizations of its mechanism of action and experimental workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its mechanism of lymphatic uptake, binding to serum proteins, and subsequent excretion. Following administration, it is intended for local action within the lymphatic system rather than systemic therapeutic effect.

Absorption and Distribution

Upon subcutaneous or intradermal injection, this compound binds to interstitial proteins and is rapidly taken up by the lymphatic capillaries.[1] It is estimated that approximately 50% of the injected this compound weakly binds to serum proteins, primarily albumin.[4] This binding facilitates its transport within the lymphatic system and is thought to reduce its diffusion into the surrounding tissues.[4] The dye then travels through the afferent lymphatic vessels to the regional lymph nodes.

While specific quantitative data on plasma concentration-time profiles (Cmax, Tmax, AUC) are not extensively published, the systemic absorption is known to occur. The interference of this compound with pulse oximetry readings, with a maximal effect at approximately 30 minutes and resolution by four hours post-administration, suggests a time course of systemic exposure.[5]

Table 1: Summary of this compound Pharmacokinetic Parameters

| Parameter | Value | Species | Notes |

| Protein Binding | ~50% | Not Specified | Weakly binds to serum proteins, primarily albumin.[4] |

| Biological Half-Life | Several hours | Human | Characterized by slow release from subcutaneous and lymphatic tissues.[2] |

Metabolism and Excretion

This compound is not significantly metabolized and is excreted unchanged.[6] The primary routes of elimination are renal and fecal. Studies in humans have shown that up to 10% of a subcutaneously administered dose is excreted in the urine within 24 hours.[7] Fecal excretion via biliary elimination has also been reported as a significant route.[6][8] The urine may appear blue for up to 24 hours following administration.[7]

Table 2: Excretion of this compound

| Route of Excretion | Percentage of Dose | Timeframe | Species |

| Urinary | Up to 10% | 24 hours | Human |

| Fecal | Not quantified | Not specified | Reported in animal studies[6][8] |

Biodistribution

The intended biodistribution of this compound is localized to the lymphatic system draining the injection site. The dye's purpose is to visually delineate these structures for surgical removal.

Experimental Protocols

Sentinel Lymph Node Biopsy (SLNB) in Breast Cancer

This protocol outlines a typical procedure for SLNB using this compound in patients with breast cancer.

Materials:

-

This compound 1% sterile solution

-

Syringe (1-5 mL) with a fine-gauge needle

-

Antiseptic solution for skin preparation

-

Local anesthetic (optional, but should not be mixed in the same syringe as this compound)[9]

Procedure:

-

Patient Preparation: The patient is positioned on the operating table. The surgical site is prepped and draped in a sterile fashion.

-

Dye Injection:

-

Incubation Period: A waiting period of 5 to 15 minutes allows the dye to travel to and stain the sentinel lymph node(s).[1]

-

Surgical Incision and Identification: An incision is made over the expected location of the sentinel node (e.g., in the axilla). The surgeon then carefully dissects through the tissue to identify the blue-stained lymphatic vessels and follows them to the blue-stained sentinel lymph node(s).

-

Node Excision: The identified sentinel lymph node(s) are excised.

-

Pathological Analysis: The excised nodes are sent for histopathological examination to determine the presence of cancer cells.

Quantification of this compound in Biological Samples

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound and its impurities in drug substances and can be adapted for biological matrices.

Instrumentation and Conditions (Example):

-

HPLC System: A system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 100 x 2.00 mm, 1.9 µm particle size).[10]

-

Mobile Phase: A gradient system can be used, for example:

-

Detector Wavelength: 220 nm.[10]

-

Column Temperature: 30 °C.[10]

-

Sample Preparation: Biological samples (e.g., plasma, urine) would require a sample preparation step such as protein precipitation followed by solid-phase extraction to remove interfering substances and concentrate the analyte before injection into the HPLC system.

Visualizations

Mechanism of Lymphatic Mapping

The following diagram illustrates the process by which this compound delineates lymphatic pathways.

Experimental Workflow for Sentinel Lymph Node Biopsy

The following diagram outlines the key steps in a typical SLNB procedure using this compound.

References

- 1. fortunejournals.com [fortunejournals.com]

- 2. This compound | C27H31N2NaO6S2 | CID 50108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. lsosulfan Blue Injection 1%| Mylan [isosulfanblue.com]

- 6. Troubleshooting Sentinel Lymph Node Biopsy in Breast Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macsenlab.com [macsenlab.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. New techniques for sentinel node biopsy in breast cancer - Ferrucci - Translational Cancer Research [tcr.amegroups.org]

Isosulfan Blue: A Technical Guide to Solubility Across Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Isosulfan Blue, a dye commonly used in medical diagnostics, particularly for lymphatic vessel mapping. Understanding the solubility of this compound in different solvents is critical for its formulation, handling, and application in both research and clinical settings. This document collates available quantitative data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Core Solubility Data

The solubility of this compound has been documented in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Molar Solubility (mM) | Notes |

| Water | 30[1][2] | 25[1][2] | ~52.9 | An estimated value of 9.45x10+4 mg/L at 25°C has also been reported[3]. Other sources indicate solubility of ≥ 7.69 mg/mL[4][5] and 100 mg/mL[6][7][8][9]. |

| Ethanol | 7[1][2] | Not Specified | ~12.3 | Another source reports a solubility of 5 mg/mL[6][7][8][9]. |

| Dimethyl Sulfoxide (DMSO) | 83.33[4] | Not Specified | ~147.05[4] | Requires sonication for dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended[4]. Other sources report a solubility of 80 mg/mL[5] and 100 mg/mL[6][7][8][9]. |

| Ethylene Glycol Monomethyl Ether | 30[1] | Not Specified | ~52.9 | - |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound and is described in guidelines such as the OECD Test Guideline 105 and the USP General Chapter <1236>.[1][2][3][5][8][9][10][11][12][13][14] The following protocol is a generalized procedure suitable for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (solid, pure form)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

pH meter (for aqueous solutions)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). The time required may need to be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle.

-

Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the suspension at a high speed to pellet the solid material.

-

Filtration: Filter the suspension through a membrane filter (e.g., 0.22 µm) that does not interact with the solute or solvent.

-

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical method. Given its nature as a dye, UV-Vis spectrophotometry is a common and effective choice. Alternatively, HPLC can be used for more complex matrices or for higher precision.[15][16][17][18][19]

-

A standard calibration curve should be prepared using known concentrations of this compound in the same solvent to accurately quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. Solubility Measurements | USP-NF [uspnf.com]

- 3. filab.fr [filab.fr]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. enamine.net [enamine.net]

- 9. biorelevant.com [biorelevant.com]

- 10. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 11. quora.com [quora.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pharmaguru.co [pharmaguru.co]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS | Semantic Scholar [semanticscholar.org]

- 19. revroum.lew.ro [revroum.lew.ro]

Methodological & Application

Application Notes and Protocols for Isosulfan Blue-Guided Sentinel Lymph Node Biopsy in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentinel lymph node (SLN) biopsy is a minimally invasive surgical procedure used to determine whether cancer has spread to the lymphatic system. This technique is based on the principle that lymphatic fluid containing tumor cells drains from the primary tumor to one or a few initial lymph nodes, the "sentinel" nodes, before spreading to other nodes. Identification and examination of the SLN can provide crucial prognostic information and guide further treatment decisions. Isosulfan blue, a vital blue dye, is a commonly used agent for lymphatic mapping and SLN identification. When injected near a tumor, it is taken up by the lymphatic vessels and travels to the SLN, staining it blue and allowing for its visual identification during surgery. These application notes provide a detailed protocol for performing this compound-guided SLN biopsy in murine models, a critical tool in preclinical cancer research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for performing this compound-guided sentinel lymph node biopsy in mice, compiled from established protocols.

| Parameter | Value | Notes |

| This compound Concentration | 1% aqueous solution | Standard commercially available concentration. |

| Injection Volume | 20 - 50 µL | The volume may be adjusted based on the size of the mouse and the injection site. A small bleb should form at the injection site. |

| Injection Route | Subcutaneous (s.c.) or Intradermal (i.d.) | Peritumoral or into the footpad for mapping limb drainage. |

| Needle Gauge | 27 - 30 G | A smaller gauge needle helps to prevent leakage of the dye from the injection site. |

| Time to SLN Visualization | 5 - 15 minutes | The blue-stained lymphatic vessels and sentinel node should become visible within this timeframe.[1][2] |

| Anesthesia | Isoflurane | Inhalation anesthesia is recommended for the duration of the procedure. |

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for this compound-guided sentinel lymph node biopsy in mice.

Caption: Experimental workflow for this compound-guided sentinel lymph node biopsy in mice.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for performing this compound-guided sentinel lymph node biopsy in a mouse model.

Materials:

-

1% this compound solution

-

Anesthetic (e.g., Isoflurane) and anesthesia chamber/machine

-

Sterile syringes (1 ml) and needles (27-30 G)

-

Surgical instruments (scalpel, forceps, scissors)

-

Gauze and cotton swabs

-

70% Ethanol

-

Specimen collection tubes with 10% neutral buffered formalin

-

Dissection microscope (optional)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of response to a toe pinch.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Shave the fur around the tumor or the intended injection site (e.g., footpad) to allow for clear visualization.

-

Clean the shaved area with 70% ethanol.

-

-

This compound Injection:

-

Draw 20-50 µL of 1% this compound solution into a 1 ml syringe fitted with a 27-30 G needle.

-

For a tumor model, perform a peritumoral injection by inserting the needle subcutaneously at 2 to 4 points around the tumor margin.

-

For mapping limb drainage, inject subcutaneously into the center of the hind footpad.[3]

-

Inject the dye slowly to form a small bleb and minimize leakage.

-

Gently massage the injection site for approximately one minute to facilitate dye uptake into the lymphatic vessels.

-

-

Sentinel Lymph Node Identification and Excision:

-

Wait for 5 to 15 minutes to allow the dye to travel to the sentinel lymph node(s).[1][2] The lymphatic vessels draining from the injection site should become visibly blue.

-

Make a small skin incision over the area where the sentinel lymph node is expected to be located (e.g., the popliteal fossa for a footpad injection).

-

Carefully dissect through the subcutaneous tissue, following the blue-stained lymphatic vessel to the first blue-stained lymph node. This is the sentinel lymph node. A dissection microscope can aid in this process.

-

Once identified, carefully excise the sentinel lymph node using fine forceps and scissors, avoiding crushing the tissue.

-

Place the excised lymph node in a labeled collection tube containing 10% neutral buffered formalin for subsequent analysis.

-

-

Post-Procedure:

-

Suture or staple the skin incision.

-

Monitor the mouse during recovery from anesthesia.

-

Provide appropriate post-operative analgesia as per institutional guidelines.

-

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of lymphatic drainage from a primary tumor to the sentinel lymph node and beyond.

Caption: Lymphatic drainage pathway from a primary tumor to the sentinel lymph node.

Conclusion

The use of this compound for sentinel lymph node biopsy in murine models is a valuable and visually straightforward technique. Adherence to a standardized protocol is crucial for obtaining reproducible and reliable results. This methodology enables researchers to investigate lymphatic metastasis, evaluate the efficacy of novel cancer therapies, and gain deeper insights into the mechanisms of cancer progression. Proper surgical technique and careful handling of the excised tissues are paramount for the accuracy of subsequent analyses.

References

Application Notes and Protocols for Isosulfan Blue in Preclinical Lymphatic Mapping

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosulfan blue is a triarylmethane dye utilized for visualizing lymphatic vessels and nodes.[1] Its application in preclinical models is crucial for understanding lymphatic drainage patterns, identifying sentinel lymph nodes (SLNs) in cancer models, and assessing the impact of novel therapeutics on the lymphatic system. When administered subcutaneously or intradermally, this compound is selectively absorbed by lymphatic vessels, staining them and the draining lymph nodes a distinct blue color, allowing for direct visualization.[1] This document provides detailed application notes and protocols for the use of this compound in various preclinical models.

Mechanism of Action

Upon subcutaneous or intradermal injection, this compound binds to interstitial proteins, primarily albumin.[1] This protein-dye complex is then readily taken up by the lymphatic capillaries. The stained proteins are transported through the lymphatic vessels to the regional lymph nodes. This process allows for the delineation of lymphatic pathways and the identification of the first draining lymph node, the sentinel lymph node.

References

Application Notes and Protocols for Isosulfan Blue Injection for Optimal Lymphatic Uptake

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Isosulfan Blue as a lymphatic tracer. The information is intended to guide researchers in designing and executing experiments for optimal lymphatic uptake and visualization, particularly in preclinical and clinical research settings.

Introduction

This compound is a triarylmethane dye used for delineating lymphatic vessels and identifying sentinel lymph nodes (SLNs).[1] Upon injection, it binds to interstitial proteins, primarily albumin, and is subsequently taken up by the lymphatic capillaries.[1] This property allows for the visualization of lymphatic drainage pathways, making it an invaluable tool in oncology, particularly for staging cancers like breast cancer and melanoma.[2][3] Optimizing the injection technique is crucial for maximizing lymphatic uptake and achieving clear delineation of lymphatic structures.

Mechanism of Lymphatic Uptake

The lymphatic uptake of this compound is a passive process driven by the physiological dynamics of the interstitial fluid and lymphatic system.

-

Interstitial Fluid Pressure: Following injection, the volume of fluid in the interstitial space increases, leading to a rise in interstitial fluid pressure. This pressure gradient facilitates the entry of interstitial fluid, along with the protein-bound this compound, into the lymphatic capillaries.

-

Lymphatic Capillary Structure: Lymphatic capillaries are highly permeable due to their unique structure, characterized by overlapping endothelial cells that form "button-like" junctions. Increased interstitial pressure causes these junctions to open, allowing for the influx of large molecules like protein-bound dye.

-

Protein Binding: this compound's affinity for plasma proteins, such as albumin, is a key factor in its lymphatic uptake.[1] This binding prevents the small dye molecules from being rapidly absorbed into the blood capillaries and instead directs them towards the lymphatic system, which is the primary route for macromolecule clearance from the interstitium. Molecules weighing more than 16,000 Da tend to be absorbed by the lymphatic system rather than by blood capillaries.[4]

Factors Influencing Lymphatic Uptake

Several factors can be manipulated to optimize the lymphatic uptake of this compound.

-

Injection Technique: The depth and location of the injection are critical. Intradermal injections are often reported to have a faster transit time to the sentinel node compared to subcutaneous injections, particularly for radiotracers used in conjunction with blue dye.[5][6] Peritumoral injections are also commonly used in clinical settings.[3]

-

Massage: Post-injection massage of the injection site can significantly improve the uptake of this compound by the SLNs.[7][8] A 5-minute massage has been shown to increase the rate of SLN identification.[7] A three-stage lymphatic massage technique, which involves first emptying the axillary lymph nodes, then a retrograde massage, followed by an antegrade massage, has been shown to improve the localization rate of a blue sentinel lymph node.[9]

-

Osmotic Pressure: The osmotic pressure of the this compound solution can influence lymphatic exposure. Increasing the osmotic pressure can reduce retention at the injection site and increase the concentration of the dye in the lymph nodes.[10] A study showed that an this compound injection with an osmotic pressure of 938 mmol/Kg resulted in obvious blue-staining of lymph nodes without causing an inflammatory reaction.[10]

-

Injection Volume: The volume of the injected dye can affect the transit time to the sentinel lymph node. Larger volumes may lead to a more rapid transit.[11]

Quantitative Data Summary

The following tables summarize quantitative data gathered from various studies on this compound and other lymphatic tracers.

| Parameter | Intradermal Injection | Subcutaneous Injection | Peritumoral Injection | Source |

| Transit Time | Faster transit times reported, especially with radiotracers. | Slower transit times compared to intradermal for some agents. | Commonly used in clinical practice, transit time can be variable. | [5][6] |

| Uptake Efficiency | Higher success rate in some applications (e.g., melanoma). | Generally effective, but may have slower uptake. | Effective for SLN biopsy in breast cancer. | [5] |

| Adverse Events | Not specifically detailed for this compound alone. | Generally low adverse event rate. | Lower adverse event rate compared to intraparenchymal injections. | [3] |

| Intervention | Effect on Lymphatic Uptake | Quantitative Finding | Source |

| Post-injection Massage (5 minutes) | Increased SLN identification rate. | Blue dye SLN identification increased from 73.0% to 88.3%. | [7] |

| Three-Stage Lymphatic Massage | Improved blue SLN localization rate. | Localization rate of 97% compared to 85% with simple antegrade massage. | [9] |

| Increased Osmotic Pressure (to 938 mmol/Kg) | Reduced injection site retention and increased lymph node concentration. | Resulted in obvious blue-staining of lymph nodes. | [10] |

| Increased Injection Volume (ICG) | Decreased transit time to SLN. | Larger solution volume had decreased transit times to the SLN (p < .001). | [11] |

Experimental Protocols

Preclinical Lymphatic Mapping in a Swine Model

This protocol is adapted from studies using swine for lymphatic mapping.[5][12]

Materials:

-

This compound (1% solution)

-

Anesthetized domestic swine

-

Syringes with 25-27 gauge needles

-

Surgical dissection kit

-

Stopwatch

Procedure:

-

Anesthetize the swine according to approved institutional animal care and use committee (IACUC) protocols.

-

Select the injection site (e.g., intradermal or subcutaneous in the flank or limb).

-

For Intradermal Injection: Pinch the skin to create a small fold. Insert the needle at a shallow angle (10-15 degrees) into the dermis. A small bleb should form. Inject 0.5 - 1.0 mL of 1% this compound.

-

For Subcutaneous Injection: Insert the needle at a 45-degree angle into the subcutaneous tissue. Inject 1.0 - 2.0 mL of 1% this compound.

-

Immediately after injection, start a stopwatch and perform a gentle, circular massage at the injection site for 5 minutes.

-

After a predetermined time (e.g., 10-15 minutes), make a skin incision distal to the expected draining lymph node basin.

-

Carefully dissect through the subcutaneous tissue, identifying the blue-stained lymphatic vessels.

-

Trace the blue lymphatic vessels to the first blue-stained lymph node (the sentinel lymph node).

-

Record the transit time from injection to the visualization of the blue SLN.

-

Excise the SLN for further analysis.

Preclinical Lymphatic Mapping in a Rat Model

This protocol is based on studies utilizing rats for lymphatic research.[13][14]

Materials:

-

This compound (1% solution)

-

Anesthetized rats (e.g., Wistar or Sprague-Dawley)

-

Microsyringes with 30-gauge needles

-

Surgical microscope or loupes

-

Fine surgical instruments

-

Stopwatch

Procedure:

-

Anesthetize the rat according to approved IACUC protocols.

-

Select the injection site (e.g., footpad for inguinal or popliteal lymph node mapping).

-

Inject a small volume (e.g., 0.05 - 0.1 mL) of 1% this compound into the subcutaneous tissue of the footpad.

-

Optionally, perform a gentle massage of the footpad for 1-2 minutes.

-

After approximately 10-20 minutes, make a skin incision over the inguinal or popliteal region.

-

Using a surgical microscope or loupes, carefully dissect the tissue to identify the blue-stained lymphatic vessels and the draining lymph node.

-

Record the transit time and observe the intensity of staining in the lymph node.

-

Excise the lymph node for further evaluation.

Visualizations

Caption: Experimental workflow for preclinical lymphatic mapping using this compound.

Caption: Physiological pathway of this compound lymphatic uptake.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Sentinel Lymph Node Localization Using 1 % this compound Dye in Cases of Early Oral Cavity and Oropharyngeal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurjbreasthealth.com [eurjbreasthealth.com]

- 4. Advanced drug delivery to the lymphatic system: lipid-based nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of intradermal and subcutaneous injections in lymphatic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of postinjection massage on the sensitivity of lymphatic mapping in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Three stage axillary lymphatic massage optimizes sentinel lymph node localisation using blue dye - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]